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molecular formula C16H25N3 B2894327 4-(4-Cyclohexylpiperazin-1-yl)aniline CAS No. 927998-89-8

4-(4-Cyclohexylpiperazin-1-yl)aniline

Cat. No. B2894327
M. Wt: 259.397
InChI Key: ZAMDJKJYSOHKKL-UHFFFAOYSA-N
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Patent
US07977352B2

Procedure details

Using the method described above for the synthesis of 4-(4-isopentylpiperazin-1-yl)aniline, treatment of 1-cyclohexyl-4-(4-nitrophenyl)piperazine (1.0 g, 3.46 mmol) with H2 and 10% Pd/C provided crude 4-(4-cyclohexylpiperazin-1-yl)aniline (0.89 g, 89% recovery, 78% purity as determined by LC/MS analysis @ UV 254 nm detection). The crude product is used in the next step without further purification. LCMS-ESI (m/z): calcd for C16H25N3, 259; [M+H]+ found, 260.
Name
4-(4-isopentylpiperazin-1-yl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N1CCN(C2C=CC(N)=CC=2)CC1)CC(C)C.[CH:19]1([N:25]2[CH2:30][CH2:29][N:28]([C:31]3[CH:36]=[CH:35][C:34]([N+:37]([O-])=O)=[CH:33][CH:32]=3)[CH2:27][CH2:26]2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>[Pd]>[CH:19]1([N:25]2[CH2:26][CH2:27][N:28]([C:31]3[CH:32]=[CH:33][C:34]([NH2:37])=[CH:35][CH:36]=3)[CH2:29][CH2:30]2)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1

Inputs

Step One
Name
4-(4-isopentylpiperazin-1-yl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)N1CCN(CC1)C1=CC=C(N)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCC1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1CCN(CC1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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